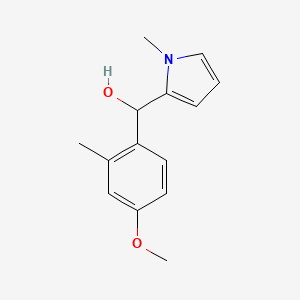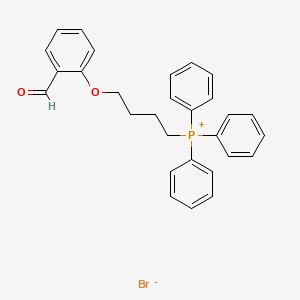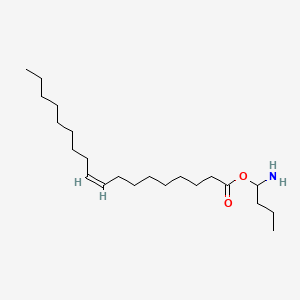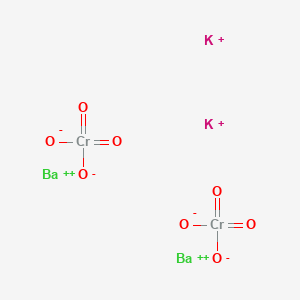![molecular formula C18H16IN B12645259 8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide CAS No. 17366-49-3](/img/structure/B12645259.png)
8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 143239 is a chemical compound known for its significant applications in various scientific fields. It is primarily recognized for its role in the synthesis of neural stem cells from human pluripotent stem cells. This compound has been extensively studied for its potential in regenerative medicine and neurobiology.
Preparation Methods
The preparation of NSC 143239 involves several synthetic routes and reaction conditions. One common method includes the use of human pluripotent stem cells, such as embryonic stem cells and induced pluripotent stem cells. These cells are induced to form neural stem cells using a serum-free neural induction medium. This medium typically consists of Neurobasal® Medium and GIBCO® Neural Induction Supplement, among other reagents . The process is efficient and avoids the laborious steps of embryoid body formation and mechanical isolation of neural stem cells.
Chemical Reactions Analysis
NSC 143239 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include disodium phosphonate and other phosphonate compounds . The major products formed from these reactions are typically derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
NSC 143239 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it plays a crucial role in the induction of neural stem cells, which are essential for studying cell fate specification, disease modeling, and drug screening . Additionally, NSC 143239 is being explored for its potential in treating neurological disorders and neurodegenerative diseases through neural stem cell transplantation .
Mechanism of Action
The mechanism of action of NSC 143239 involves its interaction with molecular targets and pathways that regulate neural stem cell differentiation. It primarily acts by inducing the expression of specific transcription factors and signaling molecules that promote the formation of neural stem cells from pluripotent stem cells . This process is crucial for the development of various neural cell types, including neurons, oligodendrocytes, and astrocytes.
Comparison with Similar Compounds
NSC 143239 can be compared with other compounds used in neural stem cell research, such as disodium phosphonate and other phosphonate derivatives . While these compounds share similar chemical properties, NSC 143239 is unique in its high efficiency and specificity in inducing neural stem cells from human pluripotent stem cells. This makes it a valuable tool in regenerative medicine and neurobiology.
Conclusion
NSC 143239 is a versatile compound with significant applications in various scientific fields. Its ability to efficiently induce neural stem cells from human pluripotent stem cells makes it a valuable asset in regenerative medicine and neurobiology. The compound’s unique properties and mechanisms of action highlight its potential for future research and therapeutic applications.
Properties
CAS No. |
17366-49-3 |
|---|---|
Molecular Formula |
C18H16IN |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
8-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;iodide |
InChI |
InChI=1S/C18H16N.HI/c1-13-16-8-4-3-7-15(16)12-18-17-9-5-2-6-14(17)10-11-19(13)18;/h2-9,12H,10-11H2,1H3;1H/q+1;/p-1 |
InChI Key |
ACRGWRSFNGJAIX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+]2CCC3=CC=CC=C3C2=CC4=CC=CC=C14.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


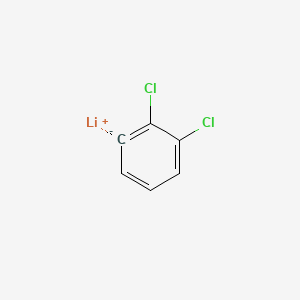
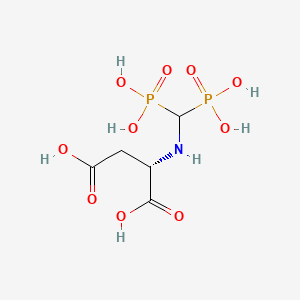
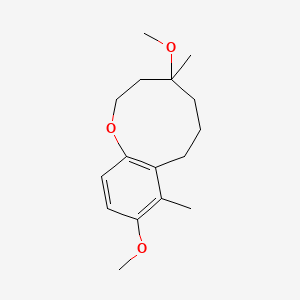
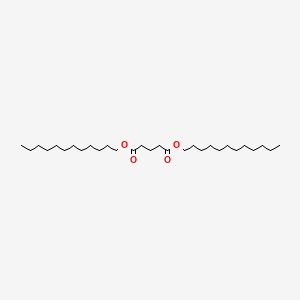
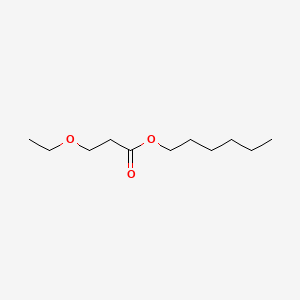

![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
